5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the desired oxadiazole compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while substitution reactions can produce a variety of substituted oxadiazole derivatives.
Scientific Research Applications
5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt specific biological pathways in plants and pests.
Mechanism of Action
The mechanism of action of 5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The oxadiazole ring can also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
4-Methoxybenzaldehyde: A compound with a similar methoxyphenyl group, used in the synthesis of various pharmaceuticals.
1,2,4-Oxadiazole derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both dichlorophenoxy and methoxyphenyl groups, along with the oxadiazole ring, allows for a wide range of applications and interactions with various molecular targets.
Properties
Molecular Formula |
C17H14Cl2N2O3 |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-10(23-15-8-5-12(18)9-14(15)19)17-20-16(21-24-17)11-3-6-13(22-2)7-4-11/h3-10H,1-2H3 |
InChI Key |
LJHQKNRRORWXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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